molecular formula C18H28N2O4 B12295546 Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate

Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate

Cat. No.: B12295546
M. Wt: 336.4 g/mol
InChI Key: MQIQHUYMIAQRPR-SWLSCSKDSA-N
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Description

Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate typically involves multiple steps, starting from commercially available starting materials. One common route involves the protection of the amino group with a Boc group, followed by esterification and subsequent functional group transformations to introduce the desired substituents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the aromatic ring or the ester moiety.

Scientific Research Applications

Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions or biological interactions. The compound’s structure allows it to interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4R)-5-(4-nitrophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate
  • Methyl (2S,4R)-5-(4-hydroxyphenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate

Uniqueness

Methyl (2S,4R)-5-(4-aminophenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the Boc-protected amine and the ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

methyl (2S,4R)-5-(4-aminophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C18H28N2O4/c1-12(16(21)23-5)10-15(20-17(22)24-18(2,3)4)11-13-6-8-14(19)9-7-13/h6-9,12,15H,10-11,19H2,1-5H3,(H,20,22)/t12-,15+/m0/s1

InChI Key

MQIQHUYMIAQRPR-SWLSCSKDSA-N

Isomeric SMILES

C[C@@H](C[C@H](CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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